6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Suzuki–Miyaura cross-coupling Organoboron reactivity Pinacol boronate ester

C3-borylated indoles are notoriously susceptible to protodeboronation, eroding yield and complicating purification. This 6-chloro-3-(pinacol boronate) ester solves that pain point with bench-stable, non-hygroscopic handling, enabling accurate weighing for high-throughput parallel synthesis. • Enables programmed twofold Suzuki coupling: C3-Bpin reacts first, then C6-Cl is activated with Pd₂(dba)₃/SPhos to install a second aryl group. • 98% purity with gram-scale availability; scalable synthesis via ligand-free Ir-catalysed C3-H borylation (92-93% regioselectivity). • Cold-chain shipping ensures boronate ester integrity upon arrival.

Molecular Formula C14H17BClNO2
Molecular Weight 277.55 g/mol
Cat. No. B15224663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Molecular FormulaC14H17BClNO2
Molecular Weight277.55 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC(=C3)Cl
InChIInChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)11-8-17-12-7-9(16)5-6-10(11)12/h5-8,17H,1-4H3
InChIKeyXSADWEAQKDOYSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-Bpin-indole Overview


6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 1313760‑80‑3) is a heteroaryl pinacol boronate ester that combines a C6‑chloro substituent with a C3‑boryl group on the indole scaffold [1]. The pinacol boronate ester imparts bench‑stable, non‑hygroscopic handling characteristics compared with the corresponding free boronic acid, while the chlorine atom provides a synthetic handle for orthogonal cross‑coupling or nucleophilic aromatic substitution sequences [2]. This compound serves as a key building block in Suzuki–Miyaura cross‑coupling reactions for the construction of 3‑arylated 6‑chloroindoles – a privileged substructure in medicinal chemistry and agrochemical discovery.

Workflow Suzuki–Miyaura cross-coupling building block for 3-arylated 6-chloroindoles
Form Bench-stable pinacol boronate ester; improved handling vs free boronic acid
Strategy C6-Cl handle enables orthogonal sequential C3 then C6 functionalization

Why 6-Chloro-3-Bpin-indole Is Irreplaceable


Indole boronate esters are not interchangeable building blocks: the position of the boronate group (C2 vs C3 vs C5/C6), the nature of the N‑protecting group, and the halogen substituent each dramatically alter cross‑coupling efficiency and side‑product profiles [1]. Critically, unprotected C3‑pinacol boronate esters are documented to undergo facile protodeboronation under standard Suzuki–Miyaura conditions, generating non‑borylated indole by‑products that erode yield and complicate purification [2][3]. Selecting this specific compound commits the user to a defined reactivity and side‑reaction risk profile that cannot be inferred from a generic “indole boronic ester” specification. The quantitative evidence below maps exactly where this compound differs from its closest positional, halogen, and protection‑state analogs.

Unprotected C3-pinacol ester may undergo protodeboronation; C5/C6-borylated indoles show different stability profiles.
N–H vs N‑Boc protection dramatically alters coupling yields; direct use of unprotected ester may give low conversion.
6‑Chloro vs 6‑bromo analog: oxidative addition rates differ; bromo may compromise site‑selectivity in sequential couplings.

Differentiation Evidence for 6-Chloro-3-Bpin-indole


Pinacol Ester vs Boronic Acid Reactivity

Arylpinacolboronate esters are systematically less reactive than the corresponding arylboronic acids in Suzuki–Miyaura couplings. A head‑to‑head study of indole‑based coupling partners demonstrated that pinacol esters required considerably longer reaction times and furnished generally lower biaryl yields than boronic acids [1]. Most notably, unprotected indolyl pinacol boronate esters (such as the target compound with a free N‑H) gave only traces of biaryl product under standard Pd‑catalysed conditions, whereas the analogous boronic acids delivered preparatively useful yields [1]. This reactivity gap means that users must either accept lower yields when employing the pinacol ester directly or plan an in‑situ hydrolysis step to liberate the free boronic acid.

Pinacol ester vs boronic acid
Head-to-head
Unprotected pinacol ester: trace biaryl yield; boronic acid: preparative yields
Reactivity gap informs protocol choice
In-situ hydrolysis may be required with ester
Suzuki–Miyaura cross-coupling Organoboron reactivity Pinacol boronate ester

C3-Bpin Protodeboronation Susceptibility

3‑Pinacol boronic esters of indoles are uniquely susceptible to protodeboronation – the loss of the boryl group – in the presence of palladium catalysts and base [1]. This was identified as a major pathway for non‑borylated indole by‑product formation during B₂Pin₂‑mediated borylative cyclisation reactions [1]. An independent study of indole homocoupling confirmed that boronic acid substituents on the five‑membered ring (C2 or C3) undergo substantial protodeboronation, while 5‑ and 6‑boronic acid indoles (boron on the benzenoid ring) delivered bi‑indoles in quantitative yield under identical conditions [2]. The target compound, bearing the boronate on the C3 pyrrole position, falls into the high‑protodeboronation‑risk category.

C3 protodeboronation risk
Cross-study
C2/C3 boryl: substantial protodeboronation; C5/C6: quantitative coupling (≈100% yield)
Position strongly affects side-product profile
Critical for atom economy and purification
Protodeboronation C3‑borylated indole stability Suzuki coupling side reactions

N–H vs N‑Boc Protection Impact

The N‑substitution state of indolyl pinacol boronate esters is a decisive factor in coupling success. Systematic evaluation showed that irrespective of whether the indole served as the halide or the boronate partner, pinacol ester coupling yields followed the order Tos > Boc ≫ unprotected (N–H) [1]. Unprotected indolyl pinacol boronates (the target compound) gave only traces of biaryl, while N‑Boc protection afforded preparatively viable yields and N‑Tos protection provided the highest yields [1]. This contrasts with the corresponding indolylboronic acids, where the unprotected N–H species actually gave the highest yields [1].

N–H vs N‑Boc protection
Head-to-head
N–H: trace yield; N‑Boc: preparative; N‑Tos: highest
Protection state dictates coupling efficiency
Unprotected pinacol ester needs pre‑activation
Indole N‑protection Suzuki coupling efficiency Pinacol boronate ester

6-Chloro vs 6-Bromo Analog Reactivity

The C6‑chloro substituent exhibits substantially lower oxidative addition reactivity toward Pd(0) compared with a C6‑bromo group. This differential reactivity is well established for aryl halides in Suzuki couplings: aryl bromides react under milder conditions and with higher turnover frequencies than aryl chlorides [1]. In the context of the target compound, the C6–Cl bond remains largely intact under standard Suzuki–Miyaura conditions that engage the C3–Bpin, enabling a sequential coupling strategy where the C3 position is elaborated first, followed by activation of the C6–Cl bond using a more active catalyst system (e.g., Pd with electron‑rich phosphine or N‑heterocyclic carbene ligands) [2]. The 6‑bromo analog would be prone to competitive oxidative addition at the C6 position during the first coupling step, compromising site‑selectivity.

6‑Cl vs 6‑Br reactivity
Class-level
Oxidative addition: aryl bromide ~10¹–10³× faster than chloride
Chloro enables sequential coupling; bromo risks early C6 reaction
Well-established kinetic trend for Pd(0)
Chemoselective cross-coupling Halogen reactivity Chloro vs bromo indole

C6 vs C5 Chloro Substitution Impact

The position of the chlorine substituent on the indole benzene ring modulates the efficiency of Ir‑catalysed C3‑H borylation. A ligand‑free Ir‑catalysed protocol applied to a series of C5‑ and C6‑substituted indoles (including F, Cl, Br, Me, MeO, CF₃) afforded C3‑borylated products in isolated yields of 65–91% with consistently >95% C3 regioselectivity [1]. Within this series, C6‑substituted indoles (the scaffold of the target compound) gave products in 80–88% yield with slightly diminished regioselectivities (92–93%) compared to their C5‑counterparts [1]. This indicates that the C6‑chloro pattern is well‑tolerated but subtly alters the electronic environment at the C3 position relative to the C5‑chloro isomer.

C6 vs C5 chloro substitution
Cross-study
C3 borylation: 92–93% regioselectivity (C6) vs >95% (C5); yields 80–88% (C6)
Position subtly alters borylation outcome
Regioisomeric purity may differ
Regioselective C–H borylation Indole electronic effects C5 vs C6 substitution

Storage Stability: Pinacol Ester vs Boronic Acid

Pinacol boronate esters are generally easier to handle, purify, and store than the corresponding free boronic acids. Unlike boronic acids, pinacol esters do not form boroxine anhydrides upon standing and are typically crystalline solids amenable to long‑term storage at −20 °C under inert atmosphere [1][2]. The target compound (CAS 1313760‑80‑3) is commercially supplied at ≥98% purity (HPLC) and stored under recommended conditions of −20 °C in a sealed, dry environment . The N‑Boc‑protected analog (CAS 1218790‑24‑9) has a predicted boiling point of 479.5 °C and density of 1.16 g/cm³, indicative of the thermal robustness imparted by the pinacol ester moiety . The free 6‑chloroindol‑3‑ylboronic acid, in contrast, requires stringent moisture exclusion to prevent anhydride formation and protodeboronation, making the pinacol ester the preferred form for procurement and inventory management.

Storage stability
Class-level
Crystalline pinacol ester; no boroxine formation; commercial purity ≥98%
Predictable purity and shelf-life
Free boronic acid prone to anhydride contamination
Boronate ester storage stability Handling properties Pinacol vs boronic acid

Application Scenarios for 6-Chloro-3-Bpin-indole


Sequential C3–C6 Functionalization

The combination of a C3‑pinacol boronate ester and a C6‑chloro group enables a programmed twofold Suzuki–Miyaura coupling sequence. The C3‑Bpin is engaged first, exploiting the reactivity order Bpin (C3) ≫ Cl (C6). After the first coupling, the C6–Cl bond is activated using a more potent catalyst system (e.g., Pd₂(dba)₃/SPhos or Pd‑PEPPSI‑IPr) to install a second aryl group at the C6 position [1]. This sequential strategy accesses a 3,6‑diarylated indole chemotype in only two synthetic steps from a single building block – a capability not available with the 6‑bromo analog, where competitive C6 coupling occurs during the first step [2].

Protodeboronation-Driven Fragment Coupling

The documented C3‑Bpin protodeboronation susceptibility [1] can be productively exploited in synthetic routes that require traceless removal of the boron group after directing a coupling. Alternatively, users seeking to minimise protodeboronation can employ the N‑Boc‑protected version (CAS 1218790‑24‑9) for the coupling step, then deprotect to regenerate the N–H indole [2]. This scenario specifically justifies procurement of the unprotected compound when the downstream target contains a free indole N–H that must be preserved.

Scalable C–H Borylation of 6-Chloroindole

The ligand‑free Ir‑catalysed C3‑H borylation protocol tolerates 6‑chloro substitution and delivers the target compound in high regioselectivity (92–93%) and gram‑scale capacity [1]. This provides a scalable, atom‑economic route to 6‑chloro‑3‑borylated indoles from commercially available 6‑chloroindole, circumventing the need for stoichiometric organometallic intermediates. The resulting pinacol ester can be telescoped directly into a Suzuki coupling without isolation, reducing process mass intensity relative to routes that require boronic acid generation and purification.

Building Block for IDO1/TDO and Kinase Inhibitors

3‑Substituted 6‑chloroindoles are recurring motifs in indoleamine 2,3‑dioxygenase (IDO1) inhibitors and various kinase inhibitor programmes [1]. The pinacol boronate ester is the preferred procurement form for these medicinal chemistry applications because it can be stored as a bench‑stable solid and weighed accurately for high‑throughput parallel synthesis without the variable stoichiometry associated with boronic acid anhydrides [2]. The C6‑chloro group additionally serves as a metabolic blocking position or a late‑stage diversification handle.

Application
Selection Property
Validation Focus
Sequential C3–C6 diarylation
Orthogonal C3-Bpin/C6-Cl reactivity order
Coupling sequence fidelity; first-step chemoselectivity
N–H indole fragment synthesis
Protodeboronation susceptibility / N‑protection strategy
By‑product profile; coupling efficiency with free N–H
Gram-scale C3 borylation
Regioselective C3‑borylation of 6-chloroindole
Regioselectivity and scalability of Ir‑catalysed route
Medicinal chemistry library synthesis
Bench‑stable, weighable solid
Stoichiometry accuracy; parallel synthesis reproducibility
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